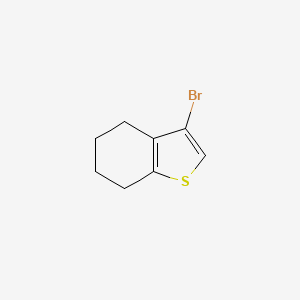

3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene

描述

属性

IUPAC Name |

3-bromo-4,5,6,7-tetrahydro-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrS/c9-7-5-10-8-4-2-1-3-6(7)8/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYQEDUVSABWTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310427-77-0 | |

| Record name | 3-bromo-4,5,6,7-tetrahydro-1-benzothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene typically involves the bromination of 4,5,6,7-tetrahydro-1-benzothiophene. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

化学反应分析

Types of Reactions:

Substitution Reactions: 3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or amines.

Oxidation Products: Sulfoxides and sulfones are common oxidation products.

科学研究应用

Chemistry: 3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds .

Biology and Medicine: The compound and its derivatives have shown potential in medicinal chemistry for the development of pharmaceuticals with antimicrobial, anti-inflammatory, and anticancer properties .

Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and dyes .

作用机制

its derivatives are known to interact with various biological targets, including enzymes and receptors, through mechanisms such as enzyme inhibition or receptor modulation . The specific pathways involved would depend on the particular derivative and its intended application.

相似化合物的比较

3-Bromobenzo[b]thiophene (Non-Hydrogenated Analog)

- Molecular Formula : C₈H₅BrS

- Molecular Weight : 213.09 g/mol

- CAS Number : 7342-82-7

- Key Differences :

- The absence of hydrogenation in the benzene ring results in a planar, aromatic structure, enhancing conjugation and stability.

- Higher melting/boiling points due to stronger π-π stacking interactions compared to the tetrahydro version.

- Reactivity: The bromine atom in the aromatic system participates more readily in electrophilic substitution reactions, whereas the tetrahydro derivative may favor nucleophilic substitutions or cross-coupling reactions (e.g., Suzuki-Miyaura) due to reduced ring strain and steric hindrance .

2-Bromo-4,5,6,7-tetrahydro-1-benzothiophene

- Molecular Formula : C₈H₉BrS

- Molecular Weight : 217.13 g/mol

- CAS Number: Not explicitly provided (MDL: MFCD20037421)

- Crystallographic Behavior: The puckering of the tetrahydro ring (described by Cremer-Pople coordinates ) may vary slightly due to substituent position, influencing packing efficiency and hydrogen-bonding interactions .

Amino-Functionalized Tetrahydrobenzothiophenes

- Example: 2-Amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene Molecular Formula: C₁₁H₁₇NS Molecular Weight: 195.32 g/mol CAS Number: 4815-25-2

- Key Differences: The amino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents and enabling supramolecular interactions in crystal lattices . Biological Activity: Amino derivatives exhibit antimicrobial and anti-inflammatory properties, whereas brominated analogs like the target compound are more likely intermediates in pharmaceutical synthesis .

4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene

- Molecular Formula: C₉H₉NOS

- Molecular Weight : 179.24 g/mol

- CAS Number : 58093-92-8

- Key Differences :

Structural and Physicochemical Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Group | Notable Properties/Applications |

|---|---|---|---|---|---|

| 3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene | C₈H₉BrS | 217.13 | Not provided | Bromine | Intermediate in organic synthesis |

| 3-Bromobenzo[b]thiophene | C₈H₅BrS | 213.09 | 7342-82-7 | Bromine, Aromatic | Electrophilic substitution reactions |

| 2-Bromo-4,5,6,7-tetrahydro-1-benzothiophene | C₈H₉BrS | 217.13 | MFCD20037421 | Bromine | Positional isomer for directed synthesis |

| 2-Amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene | C₁₁H₁₇NS | 195.32 | 4815-25-2 | Amino | Antimicrobial activity |

| 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene | C₉H₉NOS | 179.24 | 58093-92-8 | Isocyanato | Polymer precursor |

生物活性

3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene (3-Br-THBT) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by the presence of a bromine atom and a thiophene ring fused to a benzene structure, allows it to interact with various biological targets. This article explores the biological activity of 3-Br-THBT, including its mechanisms of action, effects on cellular pathways, and potential therapeutic applications.

The molecular formula of this compound is CHBrS. The compound exhibits considerable chemical versatility due to the presence of both bromine and sulfur atoms in its structure. Various synthetic methods have been developed to obtain 3-Br-THBT, highlighting its potential for creating novel derivatives:

| Synthesis Method | Description |

|---|---|

| Nucleophilic Substitution | Involves replacing the bromine atom with other nucleophiles using polar aprotic solvents like DMF or DMSO. |

| Oxidation Reactions | Can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid. |

The biological activity of 3-Br-THBT is attributed to its ability to modulate various biochemical pathways. The compound interacts with enzymes and proteins, influencing cellular functions:

- Enzyme Inhibition : 3-Br-THBT has been shown to inhibit specific kinases by binding to their ATP-binding sites, which is crucial for cell signaling pathways .

- Cellular Effects : In cancer cells, it induces apoptosis by disrupting mitochondrial function and activating caspases .

Biological Activities

Research indicates that 3-Br-THBT exhibits a range of biological activities:

- Antimicrobial Properties : Studies have demonstrated significant antibacterial and antifungal activity against various microbial strains .

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through modulation of inflammatory mediators.

- Anticancer Activity : Preliminary studies suggest that 3-Br-THBT may possess anticancer properties by targeting specific cancer cell pathways .

Case Studies and Research Findings

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of derivatives of tetrahydrobenzothiophene compounds. The results indicated that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .

- Cancer Cell Studies : In vitro studies have shown that 3-Br-THBT can induce apoptosis in various cancer cell lines by activating caspase pathways and disrupting mitochondrial integrity .

- Enzyme Interaction Studies : Research involving cytochrome P450 enzymes revealed that 3-Br-THBT interacts with these enzymes, potentially altering drug metabolism and providing insights into its pharmacokinetic properties .

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene to improve yield and purity?

- Methodological Guidance :

- Catalyst Selection : Use Lewis acids (e.g., SnCl₄, as in ) to enhance bromination efficiency.

- Temperature Control : Maintain reaction temperatures between 130–140°C to avoid side reactions (e.g., decomposition or over-bromination) .

- Purification : Employ column chromatography with silica gel and a hexane/ethyl acetate gradient to isolate the product. Confirm purity via HPLC (>95% purity thresholds, as referenced in reagent catalogs) .

- Key Parameters : Monitor reaction progress with TLC and adjust stoichiometric ratios of brominating agents (e.g., NBS or Br₂) to minimize byproducts.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Guidance :

- NMR Analysis : Use ¹H/¹³C NMR to confirm the benzothiophene scaffold and bromine substitution pattern. Compare chemical shifts to analogous compounds (e.g., 3-Bromothiophenol in ).

- Mass Spectrometry : High-resolution MS (HRMS) or GC-MS to verify molecular weight (e.g., C₈H₉BrS, expected m/z ≈ 216–218) .

- Elemental Analysis : Validate empirical formulas (C, H, S, Br) with combustion analysis, ensuring deviations <0.3% .

Advanced Research Questions

Q. How can researchers resolve contradictions in bromination regioselectivity for 4,5,6,7-tetrahydro-1-benzothiophene derivatives?

- Methodological Guidance :

- Mechanistic Studies : Conduct DFT calculations to model electronic effects (e.g., electron-rich positions favoring bromination) .

- Competitive Experiments : Compare bromination under radical (e.g., NBS/light) vs. electrophilic (e.g., Br₂/FeBr₃) conditions to identify dominant pathways .

- X-ray Crystallography : Resolve structural ambiguities by crystallizing intermediates or products (e.g., as done for pyrazolo[3,4-b]pyridine derivatives in ).

Q. What strategies mitigate side reactions during functionalization of this compound in cross-coupling reactions?

- Methodological Guidance :

- Protecting Groups : Temporarily block reactive sites (e.g., sulfur in thiophene) using trimethylsilyl chloride before Suzuki-Miyaura couplings .

- Catalytic Systems : Optimize Pd-based catalysts (e.g., Pd(PPh₃)₄) with ligand screening (e.g., XPhos) to enhance selectivity .

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to detect undesired intermediates (e.g., debromination or dimerization) .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Guidance :

- Docking Simulations : Map the compound’s binding affinity to target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite .

- QSAR Analysis : Corrogate substituent effects (e.g., bromine vs. methyl groups) with IC₅₀ data from in vitro assays .

- ADMET Profiling : Predict pharmacokinetic properties (e.g., logP, metabolic stability) via SwissADME or ADMETLab .

Data Conflict Resolution

Q. How should researchers address discrepancies in reported reaction yields for brominated benzothiophenes?

- Methodological Guidance :

- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) .

- Byproduct Analysis : Use LC-MS or GC-MS to identify unaccounted impurities (e.g., di-brominated species or oxidation products) .

- Statistical Validation : Apply ANOVA to assess variability across batches or synthetic routes .

Experimental Design

Q. What steps ensure robust experimental design for studying the reactivity of this compound?

- Methodological Guidance :

- Control Groups : Include non-brominated analogs (e.g., 4,5,6,7-tetrahydro-1-benzothiophene) to isolate bromine’s electronic effects .

- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., solvent polarity, temperature) and their interactions .

- Safety Protocols : Follow guidelines for handling brominated compounds (e.g., PPE, fume hoods) per safety data sheets ().

Applications in Medicinal Chemistry

Q. How can this compound serve as a scaffold for kinase inhibitors?

- Methodological Guidance :

- Fragment-Based Screening : Attach pharmacophores (e.g., pyrazole or triazole) to the benzothiophene core via click chemistry .

- Cellular Assays : Test cytotoxicity and kinase inhibition in HeLa or HEK293 cells, using staurosporine as a positive control .

- Structural Optimization : Introduce electron-withdrawing groups (e.g., -CN, -NO₂) to enhance binding to ATP pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。